exo-2,3-Norbornanedicarboxylic Acid Monoamide
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Overview
Description
Exo-2,3-Norbornanedicarboxylic Acid Monoamide: is a chemical compound with the molecular formula C9H13NO3. It is a derivative of norbornane, a bicyclic hydrocarbon, and contains both carboxylic acid and amide functional groups. This compound is of interest in various fields of scientific research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of exo-2,3-Norbornanedicarboxylic Acid Monoamide typically involves the reaction of norbornene with maleic anhydride to form the corresponding norbornanedicarboxylic anhydride. This intermediate is then reacted with ammonia or an amine to yield the monoamide derivative. The reaction conditions often include:
Solvent: Commonly used solvents include tetrahydrofuran (THF) or dichloromethane (DCM).
Temperature: The reactions are usually carried out at room temperature or slightly elevated temperatures.
Catalysts: In some cases, catalysts such as pyridine may be used to facilitate the reaction.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: Exo-2,3-Norbornanedicarboxylic Acid Monoamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding dicarboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution process.
Major Products Formed:
Oxidation: Formation of norbornanedicarboxylic acids.
Reduction: Formation of norbornanedicarboxylic amines.
Substitution: Formation of various substituted norbornane derivatives.
Scientific Research Applications
Exo-2,3-Norbornanedicarboxylic Acid Monoamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reference standard for analytical methods.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Studied as an impurity in the synthesis of pharmaceutical compounds, such as antipsychotic drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of exo-2,3-Norbornanedicarboxylic Acid Monoamide involves its interaction with specific molecular targets and pathways. The compound’s amide group can form hydrogen bonds with proteins and enzymes, affecting their structure and function. Additionally, the carboxylic acid groups can participate in acid-base reactions, influencing the compound’s reactivity and interactions.
Comparison with Similar Compounds
Norbornanedicarboxylic Acid: Lacks the amide group, making it less reactive in certain reactions.
Norbornanedicarboxylic Anhydride: Contains an anhydride group instead of an amide, leading to different reactivity and applications.
Norbornanedicarboxylic Amine:
Uniqueness: Exo-2,3-Norbornanedicarboxylic Acid Monoamide is unique due to the presence of both carboxylic acid and amide functional groups, which confer distinct reactivity and versatility in chemical synthesis and research applications.
Properties
Molecular Formula |
C9H13NO3 |
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Molecular Weight |
183.20 g/mol |
IUPAC Name |
(1S,2R,3S,4R)-3-carbamoylbicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C9H13NO3/c10-8(11)6-4-1-2-5(3-4)7(6)9(12)13/h4-7H,1-3H2,(H2,10,11)(H,12,13)/t4-,5+,6+,7-/m1/s1 |
InChI Key |
PJARUKXCFRFPOP-JRTVQGFMSA-N |
Isomeric SMILES |
C1C[C@H]2C[C@@H]1[C@@H]([C@@H]2C(=O)O)C(=O)N |
Canonical SMILES |
C1CC2CC1C(C2C(=O)O)C(=O)N |
Origin of Product |
United States |
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